REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.[Se:10](=O)=O>CCO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2=[N:8][Se:10][N:9]=[C:4]2[CH:3]=1
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=CC1)N)N
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 30 min
|
Duration
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30 min
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Type
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FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed thoroughly with H2O
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Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2C(=N[Se]N2)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |